molecular formula C13H11ClFN3O3S2 B2879729 5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide CAS No. 2034262-04-7

5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2879729
CAS No.: 2034262-04-7
M. Wt: 375.82
InChI Key: YPOMWUKLNMANGA-UHFFFAOYSA-N
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Description

5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H11ClFN3O3S2 and its molecular weight is 375.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide have been a focus in scientific research. These compounds are synthesized through various chemical reactions involving thiophene-2-carboxamide derivatives and different chemical reagents, resulting in novel compounds with potential biological activities. The synthesized molecules are characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, indicating their potential for further biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Antitubercular Activities

Research into the antimicrobial and antitubercular activities of thiophene-2-carboxamide derivatives, including those similar to this compound, reveals promising outcomes. Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been evaluated for their antitubercular activity, demonstrating potent inhibition against Mycobacterium tuberculosis. This suggests potential applications in developing new antitubercular agents with lower cytotoxicity profiles (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Electronic and Optical Properties

The electronic and optical properties of carboxamides and their derivatives, including compounds structurally related to this compound, have been extensively studied. The absorption and fluorescence spectra of these compounds are investigated in various solvents, providing insights into their ground and excited state dipole moments. This research contributes to our understanding of the solvent effects on these properties and the estimation of dipole moments, which is crucial for the development of fluorescent materials and probes (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Properties

IUPAC Name

5-chloro-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O3S2/c1-17-9-5-7(15)8(6-10(9)18(2)23(17,20)21)16-13(19)11-3-4-12(14)22-11/h3-6H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOMWUKLNMANGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(S3)Cl)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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